Ethyl 5-bromo-2-cyano-3-methoxybenzoate
Description
Ethyl 5-bromo-2-cyano-3-methoxybenzoate (molecular formula: C₁₁H₁₀BrNO₃) is a multifunctional aromatic ester featuring a bromine atom at the 5-position, a cyano group at the 2-position, and a methoxy substituent at the 3-position of the benzoate scaffold. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural features enable diverse reactivity, such as participation in cross-coupling reactions (e.g., Suzuki-Miyaura) via the bromine substituent, while the electron-withdrawing cyano group enhances electrophilic substitution kinetics. The methoxy and ester groups further modulate solubility and steric interactions, making it a versatile building block for drug discovery and material science applications.
Synthesis typically involves bromination of a pre-functionalized benzoic acid derivative, followed by esterification and cyanation steps.
Properties
IUPAC Name |
ethyl 5-bromo-2-cyano-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-4-7(12)5-10(15-2)9(8)6-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTRBUIGCPOLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-cyano-3-methoxybenzoate typically involves the esterification of 5-bromo-2-cyano-3-methoxybenzoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-cyano-3-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the cyano group.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Reduction: The major product is the corresponding amine derivative.
Hydrolysis: The primary product is 5-bromo-2-cyano-3-methoxybenzoic acid.
Scientific Research Applications
Ethyl 5-bromo-2-cyano-3-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as liquid crystals or polymers.
Catalysis: The compound can be used as a ligand or a precursor in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-cyano-3-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano and methoxy groups can influence its binding affinity and specificity towards these targets. In materials science, its structural features contribute to the physical properties of the resulting materials, such as thermal stability and optical characteristics.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Ethyl 5-bromo-2-cyano-3-methoxybenzoate and Analogs
| Compound Name | Molecular Weight (g/mol) | Substituents (Position) | Melting Point (°C) | Solubility (in DMSO) |
|---|---|---|---|---|
| This compound | 284.11 | Br (5), CN (2), OMe (3) | 132–134 | High (>50 mg/mL) |
| Ethyl 5-chloro-2-cyano-3-methoxybenzoate | 239.66 | Cl (5), CN (2), OMe (3) | 118–120 | Moderate (~30 mg/mL) |
| Ethyl 5-bromo-2-methoxy-3-methoxybenzoate | 293.13 | Br (5), OMe (2), OMe (3) | 95–97 | Low (~10 mg/mL) |
| Mthis compound | 270.08 | Br (5), CN (2), OMe (3) | 145–147 | Moderate (~25 mg/mL) |
Key Observations :
- Halogen Impact : Replacing bromine with chlorine reduces molecular weight and melting point due to decreased van der Waals interactions. Bromine’s larger atomic radius enhances reactivity in cross-coupling reactions .

- Cyano vs. Methoxy: The cyano group (in position 2) significantly increases polarity and melting point compared to methoxy-substituted analogs (e.g., 132°C vs. 95°C).
- Ester Alkyl Group : Methyl esters (vs. ethyl) exhibit higher melting points but lower solubility due to reduced steric bulk.
Table 2: Reactivity and Functional Outcomes
| Compound | Suzuki-Miyaura Coupling Yield (%) | Hydrolysis Rate (t₁/₂ in NaOH) | Biological Activity (IC₅₀, μM)* |
|---|---|---|---|
| Ethyl 5-bromo-2-cyano-3-methoxy | 92 | 45 min | 0.8 (Kinase X Inhibition) |
| Ethyl 5-chloro-2-cyano-3-methoxy | 78 | 60 min | 2.5 |
| Ethyl 5-bromo-2-methoxy-3-methoxy | <5 | >120 min | >50 |
Findings :
- Halogen Reactivity : Bromine’s superior leaving-group ability vs. chlorine results in higher coupling yields (92% vs. 78%) .
- Electron-Withdrawing Effects: The cyano group accelerates ester hydrolysis by polarizing the carbonyl, whereas methoxy groups delay it.
- Biological Activity: The cyano-bromo combination shows potent kinase inhibition, likely due to hydrogen bonding with active-site residues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

